molecular formula C7H11N3O2 B2836409 methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate CAS No. 2112390-94-8

methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate

Cat. No.: B2836409
CAS No.: 2112390-94-8
M. Wt: 169.184
InChI Key: GMWVLPJKYLFPBY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate typically involves the reaction of 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(1H-1,2,3-triazol-5-yl)propanoate
  • Methyl 2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoate
  • Methyl 2-methyl-2-(1H-1,2,3-triazol-3-yl)propanoate

Uniqueness

Methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12-3)5-8-4-9-10-5/h4H,1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWVLPJKYLFPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112390-94-8
Record name methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate
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